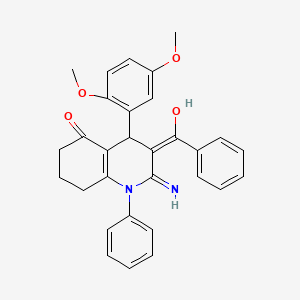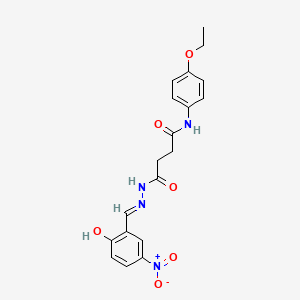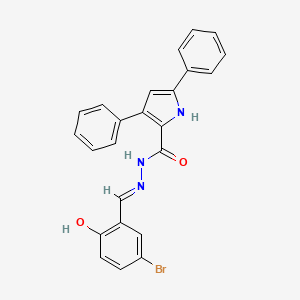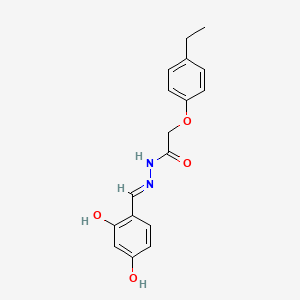
2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinone core, followed by the introduction of the benzoyl and dimethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the aromatic rings or functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are interested in its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, 2-AMINO-3-BENZOYL-4-(2,5-DIMETHOXYPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one and 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. These compounds share some structural similarities but differ in their specific substituents, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6g/mol |
IUPAC Name |
(3E)-4-(2,5-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26,31,34H,9,14-15H2,1-2H3/b29-28+,31-30? |
InChI Key |
RJDFVUBZYJUKQW-LXGLTXBHSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B1190927.png)

![3-bromo-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B1190929.png)
![N-(2-chlorophenyl)-4-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B1190930.png)
![N-(3,4-dimethylphenyl)-4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B1190931.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B1190934.png)

![N-(4-{[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B1190938.png)
![N-(4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B1190940.png)
![1-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1190941.png)
![2-{[4-(Acetylamino)phenyl]hydrazono}-3-oxobutanamide](/img/structure/B1190944.png)

![4-tert-butyl-N-(4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1190947.png)

